molecular formula C9H8N2O B1387808 1-Methyl-1H-indazole-6-carbaldehyde CAS No. 1092351-51-3

1-Methyl-1H-indazole-6-carbaldehyde

Cat. No. B1387808
CAS RN: 1092351-51-3
M. Wt: 160.17 g/mol
InChI Key: YVMQGPATHPKGOU-UHFFFAOYSA-N
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Description

“1-Methyl-1H-indazole-6-carbaldehyde” is a derivative of indazole . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The structure-activity relationships (SARs) analysis of the synthesized derivatives suggested that the substituent groups at both 4-position and 6-position of 1H-indazole scaffold played a crucial role in the IDO1 inhibition .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives are influenced by their tautomerism . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .

Scientific Research Applications

Phosphoinositide 3-Kinase δ Inhibitors

It is used in the synthesis of selective inhibitors of phosphoinositide 3-kinase δ, which have applications in treating respiratory diseases by modulating immune responses.

Each of these applications involves complex chemical synthesis and biological testing to explore the efficacy and safety of the resulting compounds. The versatility of 1-Methyl-1H-indazole-6-carbaldehyde in medicinal chemistry highlights its importance in the development of new therapeutic agents .

Mechanism of Action

Target of Action

1-Methyl-1H-indazole-6-carbaldehyde (MIC) is a heterocyclic organic compound that has been synthesized and characterized for several decadesFor instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation. They have also been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism .

Mode of Action

. This interaction can lead to changes in cellular processes controlled by these targets.

Action Environment

The action of MIC, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the stability, efficacy, and action of MIC. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby influencing its overall effect .

Future Directions

Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . The future research directions could involve the development of novel indazole derivatives with enhanced biological activities and the exploration of their potential applications in medicinal chemistry .

properties

IUPAC Name

1-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQGPATHPKGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653303
Record name 1-Methyl-1H-indazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092351-51-3
Record name 1-Methyl-1H-indazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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